phosphanium bromide CAS No. 33895-18-0](/img/structure/B14687257.png)
[(Anthracen-9-yl)methyl](triphenyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Anthracen-9-yl)methylphosphanium bromide is an organophosphorus compound that features an anthracene moiety attached to a triphenylphosphonium group via a methylene bridge, with bromide as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Anthracen-9-yl)methylphosphanium bromide typically involves the reaction of 9-anthracenemethanol with triphenylphosphine in the presence of a brominating agent. The reaction proceeds as follows:
Starting Materials: 9-anthracenemethanol and triphenylphosphine.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The solvent used is typically anhydrous dichloromethane or toluene.
Bromination: A brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) is added to facilitate the formation of the phosphonium bromide salt.
Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol or acetone.
Industrial Production Methods
While the laboratory synthesis of (Anthracen-9-yl)methylphosphanium bromide is well-documented, industrial-scale production methods are less commonly reported. the principles remain similar, with a focus on optimizing reaction conditions, scaling up the process, and ensuring high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(Anthracen-9-yl)methylphosphanium bromide undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) are employed.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted phosphonium salts.
Aplicaciones Científicas De Investigación
(Anthracen-9-yl)methylphosphanium bromide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in Wittig reactions to form alkenes.
Biology: Investigated for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon irradiation.
Medicine: Explored for its anticancer properties, particularly in targeting cancer cells with high oxidative stress.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of (Anthracen-9-yl)methylphosphanium bromide involves its ability to interact with various molecular targets and pathways:
Photodynamic Therapy: Upon irradiation, the compound generates reactive oxygen species, leading to oxidative damage in target cells.
Anticancer Activity: The compound induces apoptosis in cancer cells by disrupting mitochondrial function and generating oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
Methyltriphenylphosphonium Bromide: Similar in structure but lacks the anthracene moiety.
9-Anthracenemethanol: Contains the anthracene moiety but lacks the triphenylphosphonium group.
Anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine: Contains an anthracene moiety with a different functional group.
Uniqueness
(Anthracen-9-yl)methylphosphanium bromide is unique due to the combination of the anthracene moiety and the triphenylphosphonium group, which imparts distinct photophysical and chemical properties. This combination makes it particularly useful in applications requiring both light absorption/emission and reactivity with nucleophiles.
Propiedades
Número CAS |
33895-18-0 |
|---|---|
Fórmula molecular |
C33H26BrP |
Peso molecular |
533.4 g/mol |
Nombre IUPAC |
anthracen-9-ylmethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C33H26P.BrH/c1-4-16-28(17-5-1)34(29-18-6-2-7-19-29,30-20-8-3-9-21-30)25-33-31-22-12-10-14-26(31)24-27-15-11-13-23-32(27)33;/h1-24H,25H2;1H/q+1;/p-1 |
Clave InChI |
PKHUISHGJCJNDB-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[P+](CC2=C3C=CC=CC3=CC4=CC=CC=C42)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


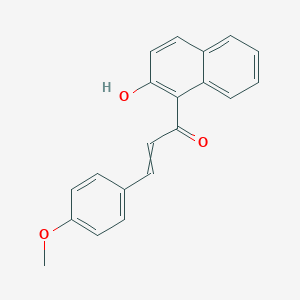


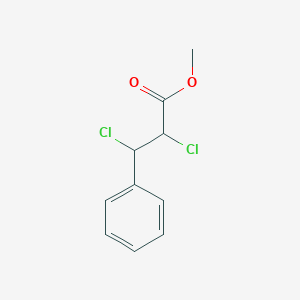
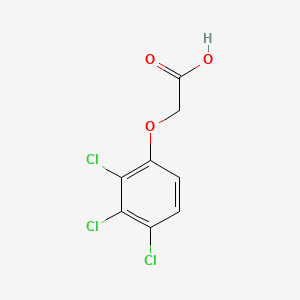
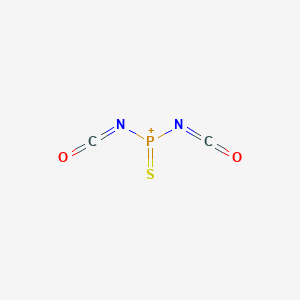
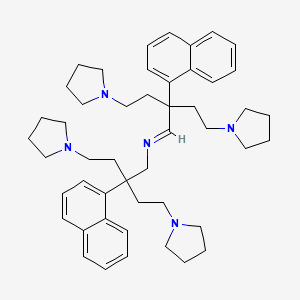
![2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol](/img/structure/B14687224.png)
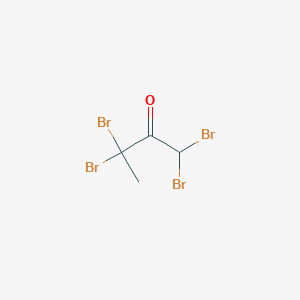
![4-[(7-Chloroquinolin-4-yl)amino]pentyl acetate](/img/structure/B14687241.png)
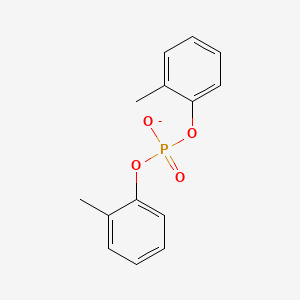
![1-[(Trichloromethyl)sulfanyl]propane](/img/structure/B14687245.png)
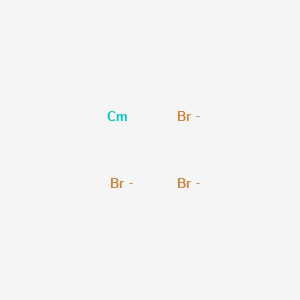
![4-[2-(Aziridin-1-yl)ethoxy]pyridine](/img/structure/B14687262.png)
